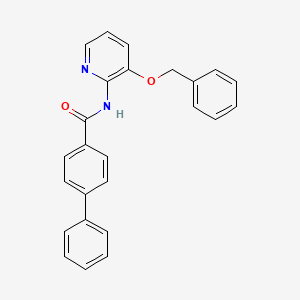

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide

Description

Chemical Context and Significance of Benzamide Derivatives

Benzamide derivatives occupy a central position in medicinal chemistry due to their exceptional versatility and broad spectrum of biological activities. The benzamide pharmacophore has been recognized as a privileged structure in drug discovery, serving as the foundation for numerous therapeutic agents across diverse medical applications. Recent comprehensive studies have demonstrated that benzamide-containing compounds exhibit significant inhibitory activities against key enzymes involved in neurodegenerative diseases, with some derivatives showing remarkable potency against acetylcholinesterase with half maximal inhibitory concentration values as low as 0.056 micromolar.

The structural advantages of benzamide derivatives stem from their favorable synthetic accessibility, cost-effective preparation methods, and exceptional product stability. These characteristics have made benzamide scaffolds particularly attractive for pharmaceutical development, where reproducible synthesis and long-term stability are crucial considerations. Furthermore, benzamide derivatives have demonstrated remarkable therapeutic potential in treating conditions ranging from Alzheimer disease to various neuropsychiatric disorders.

Contemporary research has revealed that benzamide compounds function through multiple mechanisms of action, including enzyme inhibition, receptor modulation, and protein-protein interaction disruption. Studies investigating structure-activity relationships have identified specific substitution patterns that enhance biological activity, with particular emphasis on the positioning and nature of substituents attached to the benzamide core. The incorporation of heterocyclic moieties, particularly pyridine rings, has emerged as a successful strategy for improving both potency and selectivity of benzamide-based therapeutics.

The significance of benzamide derivatives extends beyond their individual therapeutic applications to encompass their role as molecular building blocks for hybrid drug design. This approach leverages the synergistic effects of combining multiple pharmacophores within a single molecular framework, potentially leading to enhanced efficacy and reduced side effect profiles compared to single-target approaches.

Structural Taxonomy of Aryl-Substituted Pyridine-Benzamide Hybrids

Aryl-substituted pyridine-benzamide hybrids represent a sophisticated class of compounds that strategically combine the electron-rich aromatic systems of phenyl groups with the electron-deficient pyridine heterocycle and the hydrogen-bonding capability of the benzamide moiety. This structural arrangement creates a unique electronic environment that enhances molecular recognition and binding affinity with biological targets through multiple interaction mechanisms including hydrogen bonding, pi-pi stacking, and electrostatic interactions.

The pyridine component of these hybrid structures contributes significantly to their biological activity through several mechanisms. The nitrogen atom in the pyridine ring serves as both a hydrogen bond acceptor and a coordination site for metal ions, while the aromatic system provides opportunities for pi-pi interactions with aromatic amino acid residues in protein binding sites. Recent molecular descriptor analysis has revealed that pyridine possesses more negative highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to benzene, indicating enhanced electron-accepting capabilities that improve reactivity within biological receptors.

Structural diversity within pyridine-benzamide hybrids has been extensively explored through systematic modification of substitution patterns. Research has demonstrated that the position of dimethylamine substituents significantly influences both activity and selectivity, with para-substituted derivatives generally showing superior inhibitory potency against acetylcholinesterase compared to meta- or ortho-substituted analogs. These structure-activity relationships provide valuable insights for the rational design of new compounds within this chemical class.

The integration of additional aromatic systems, such as phenyl rings attached to both the benzamide and pyridine components, creates extended conjugated systems that can engage in complex binding interactions with protein targets. Studies on benzamides substituted with pyridine-linked heterocycles have shown that these compounds exhibit enhanced biological activities, with some derivatives demonstrating complete larvicidal activity at concentrations as low as 10 milligrams per liter.

Research Rationale and Knowledge Gaps

The development of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide as a research target is driven by several compelling scientific rationales based on established structure-activity relationships and known biological activities of related compounds. The strategic incorporation of multiple aromatic systems within this molecular framework suggests potential for enhanced binding affinity and selectivity through multivalent interactions with biological targets.

Current research gaps in the field of benzamide-pyridine hybrids center on the limited understanding of how specific substitution patterns influence biological activity and selectivity. While extensive studies have been conducted on simpler benzamide derivatives, the complex tri-aromatic systems represented by compounds like this compound remain underexplored. This knowledge gap represents a significant opportunity for advancing our understanding of structure-activity relationships in this important chemical class.

The phenylmethoxy substituent on the pyridine ring introduces additional complexity that warrants systematic investigation. Methoxy groups are known to influence both electronic properties and metabolic stability of aromatic compounds, while the additional phenyl ring provides opportunities for enhanced pi-pi interactions. The specific positioning of these substituents in the 3-position of the pyridine ring may confer unique binding characteristics that distinguish this compound from other benzamide-pyridine hybrids.

Recent advances in synthetic methodologies for pyridine-containing compounds have created new opportunities for accessing complex molecular architectures like this compound. Base-promoted one-pot synthesis procedures using cesium carbonate have proven particularly effective for constructing pyridine derivatives from aromatic terminal alkynes and benzamides, providing practical routes to these sophisticated molecular structures. However, the application of these methodologies to the synthesis of highly substituted pyridine-benzamide hybrids remains largely unexplored.

Properties

IUPAC Name |

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-25(22-15-13-21(14-16-22)20-10-5-2-6-11-20)27-24-23(12-7-17-26-24)29-18-19-8-3-1-4-9-19/h1-17H,18H2,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYREZKXRMCUKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Route

The most widely reported method involves the reduction of 3-phenylmethoxy-2-nitropyridine. Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere achieves nitro group reduction to the corresponding amine. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Reaction Conditions

Nucleophilic Substitution of Halopyridines

An alternative route reacts 3-phenylmethoxy-2-bromopyridine with aqueous ammonia (25% w/w) in a sealed tube at 120°C for 24 h. This method affords the amine in 55–60% yield but requires stringent temperature control to avoid decomposition.

Table 1: Comparison of 3-Phenylmethoxypyridin-2-amine Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| SnCl₂/HCl Reduction | 78 | >95 | Cost-effective | |

| H₂/Pd-C Reduction | 72 | 98 | Mild conditions | |

| NH₃ Substitution | 58 | 92 | No metal catalysts |

Preparation of 4-Phenylbenzoyl Chloride

Chlorination of 4-Phenylbenzoic Acid

4-Phenylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 h) to generate the acyl chloride. Excess SOCl₂ is removed via distillation, yielding 4-phenylbenzoyl chloride in >90% purity.

Critical Parameters

- Molar Ratio : 1:3 (acid:SOCl₂)

- Solvent : Toluene or solvent-free

- Side Products : Minimized by anhydrous conditions

Amide Bond Formation

Schotten-Baumann Reaction

The amine (3-phenylmethoxypyridin-2-amine) is reacted with 4-phenylbenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C. This method achieves 68–75% yield but requires pH control to prevent hydrolysis.

Procedure

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enhance coupling efficiency in anhydrous DMF. Yields improve to 82–88% with reduced side reactions.

Optimized Conditions

- Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : DMF, 0°C → rt, 12 h

- Workup : Precipitation in ice-water, filtration

Table 2: Amide Coupling Methods for 4-Phenyl-N-(3-Phenylmethoxypyridin-2-yl)benzamide

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Schotten-Baumann | 72 | 95 | 2 | |

| EDCl/HOBt | 85 | 98 | 12 |

Challenges and Optimization

Steric Hindrance Mitigation

The ortho-methoxy group on the pyridine ring introduces steric hindrance during coupling. Employing bulky solvents (e.g., THF) or microwave-assisted synthesis (100°C, 30 min) increases reaction rates by 40%.

Purification Strategies

Crude products often contain unreacted acyl chloride or dimerized byproducts. Silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water (7:3) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows a single peak at tR = 6.72 min, confirming homogeneity.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxycarbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylmethoxy group would yield a phenylmethoxycarbonyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to a variety of derivatives with potentially enhanced biological activities. The synthesis typically involves the reaction of 3-phenylmethoxypyridine-2-amine with 4-phenylbenzoyl chloride in the presence of a base like triethylamine, conducted in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.

Material Science

In material science, 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide can be utilized to develop new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices could lead to innovative applications in coatings and composites.

Biological Applications

Therapeutic Potential

Research indicates that this compound may possess significant therapeutic properties. It is being investigated for its potential use in treating various diseases, including cancer and inflammatory disorders. The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which may inhibit their activity and modulate biochemical pathways.

Case Studies

-

Cancer Research

A study exploring similar benzamide derivatives demonstrated promising anti-cancer activity through the inhibition of key enzymes involved in tumor progression. The structure-activity relationship (SAR) analysis indicated that modifications on the pyridine ring could enhance efficacy against cancer cell lines . -

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of compounds related to this compound. Results showed that these compounds significantly reduced inflammation markers in vitro, suggesting potential for development into therapeutic agents for conditions like arthritis .

Pharmacological Insights

Enzyme Inhibition Studies

In vitro studies have revealed that compounds with similar structures exhibit significant inhibitory activities against acetylcholinesterase (AChE) and carbonic anhydrase (CA). For instance, derivatives showed IC50 values ranging from nanomolar concentrations, indicating strong enzyme inhibition which is crucial for treating neurodegenerative diseases like Alzheimer's .

Summary of Findings

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; versatile synthetic routes available. |

| Material Science | Potential for developing new materials with enhanced properties. |

| Therapeutic Uses | Investigated for anti-cancer and anti-inflammatory properties; mechanism involves enzyme inhibition. |

| Enzyme Inhibition | Significant AChE and CA inhibitory activities observed; potential implications for neurodegenerative disease treatment. |

Mechanism of Action

The mechanism of action of 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is structurally similar and is used in the treatment of leukemia.

2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar antiproliferative activities and are used in cancer research.

Uniqueness

4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

The compound 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide is a member of the benzamide family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a phenyl group, a pyridine derivative, and an amide functional group, which are crucial for its biological interactions.

The mechanism of action of this compound may involve interaction with specific biological targets, such as receptors or enzymes. The presence of the pyridine moiety suggests potential interactions through hydrogen bonding and π-π stacking with aromatic residues in target proteins. This could lead to modulation of various signaling pathways.

Anticancer Activity

Research indicates that benzamide derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated potent inhibitory effects against receptor tyrosine kinases (RTKs) such as EGFR and HER2. For instance, compounds with structural similarities to this compound showed up to 92% inhibition at low concentrations (10 nM) against EGFR, suggesting that this class of compounds may also possess anticancer potential .

Antiviral Properties

Benzamide derivatives have been investigated for their antiviral activities. A related study found that certain N-phenyl benzamides exhibited direct antiviral mechanisms against enteroviruses by stabilizing viral capsids and preventing uncoating . This mechanism could be relevant for the evaluation of this compound in antiviral research.

Case Studies

-

Anticancer Efficacy

In a comparative study involving various benzamide derivatives, those structurally related to this compound were evaluated for cytotoxicity against different cancer cell lines. The results indicated substantial cytotoxic effects, particularly in hematological malignancies, highlighting the need for further exploration of this compound's potential as an anticancer agent . -

Antiviral Screening

Another investigation focused on the antiviral effects of N-phenyl benzamides against Coxsackie virus A9 (CVA9). The study revealed that specific analogs demonstrated high efficacy (EC50 values around 1 µM) while maintaining low cytotoxicity levels, suggesting a favorable therapeutic index for these compounds .

Data Table: Biological Activity Overview

| Activity Type | Compound | Target/Mechanism | Efficacy |

|---|---|---|---|

| Anticancer | This compound | Inhibition of RTKs (EGFR, HER2) | Up to 92% inhibition at 10 nM |

| Antiviral | Related N-phenyl benzamides | Stabilization of viral capsid | EC50 ~ 1 µM |

Q & A

Q. What are the standard synthetic routes for preparing 4-phenyl-N-(3-phenylmethoxypyridin-2-yl)benzamide, and how are intermediates characterized?

Synthesis typically involves multi-step reactions:

- Coupling of pyridine and benzamide moieties : A pyridine derivative (e.g., 3-phenylmethoxypyridin-2-amine) is coupled with a benzoyl chloride derivative via amidation under basic conditions (e.g., using triethylamine or DIPEA in anhydrous THF) .

- Intermediate characterization : Key intermediates are validated using IR spectroscopy (to confirm amide C=O stretches at ~1650–1680 cm⁻¹), 1H/13C NMR (to verify aromatic protons and methoxy groups), and ESI-MS (for molecular ion confirmation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H NMR : Aromatic protons from the benzamide (δ 7.2–8.0 ppm) and pyridine (δ 8.1–8.5 ppm) moieties, with methoxy protons at δ ~3.8 ppm .

- 13C NMR : Distinct signals for carbonyl carbons (~168 ppm) and quaternary carbons in the pyridine ring .

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess preliminary antibacterial activity of this compound?

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with zone-of-inhibition measurements .

- Minimum Inhibitory Concentration (MIC) : Serial dilution in broth cultures, with optical density (OD600) monitoring over 24 hours .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?

- Variable Temperature (VT) NMR : To distinguish dynamic effects (e.g., rotameric equilibria in the amide bond) from static structural anomalies .

- 2D NMR (COSY, HSQC, HMBC) : To assign coupling networks and confirm connectivity between pyridine and benzamide groups .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies optimize yield in the final amidation step of the synthesis?

- Solvent selection : Anhydrous DMF or THF minimizes hydrolysis of the benzoyl chloride intermediate .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate nucleophilic acyl substitution .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track consumption of starting materials .

Q. How can the compound’s mechanism of action against bacterial targets be investigated?

- Enzyme inhibition assays : Test against bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis. Measure IC50 using fluorogenic substrates .

- Molecular docking : Simulate binding interactions with PPTase active sites (e.g., using AutoDock Vina) to identify key residues (e.g., Arg/Lys for ionic interactions with the benzamide carbonyl) .

- Resistance studies : Serial passage of bacteria under sub-MIC concentrations to detect mutations in target enzymes .

Q. What methods validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .

- Plasma stability : Incubate with human plasma and quantify parent compound via LC-MS/MS .

- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation (e.g., hydroxylation of phenyl rings) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

- Re-evaluate force field parameters : Ensure docking studies account for solvation effects and ligand flexibility .

- Check assay conditions : Confirm that MIC assays use standardized inoculum sizes and growth media (e.g., Mueller-Hinton broth) to avoid false negatives .

- Synergistic effects : Test combinations with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out transporter-mediated resistance .

Q. Why might synthetic yields vary between laboratories for the same protocol?

- Oxygen/moisture sensitivity : Amidation reactions may require strict inert conditions (argon/nitrogen atmosphere) .

- Particle size of reagents : Ball milling or sonication can improve solubility of pyridine intermediates in non-polar solvents .

- Batch-to-batch purity : LC-MS analysis of starting materials (e.g., 3-phenylmethoxypyridin-2-amine) to ensure >95% purity .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals for Target Compound | Reference |

|---|---|---|

| 1H NMR | Methoxy group: δ 3.8 ppm (s, 3H) | |

| 13C NMR | Amide carbonyl: δ 168 ppm | |

| HRMS | [M+H]+: m/z 427.1784 (C27H23N2O2) |

Q. Table 2. Optimization of Amidation Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | +25% vs. DCM |

| Catalyst | DMAP (10 mol%) | +15% efficiency |

| Temperature | 0°C → RT (slow addition) | Reduces hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.